N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a fluorobenzo[d]thiazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-fluorobenzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling of the two fragments: The 4-fluorobenzo[d]thiazole and the bromophenyl group are coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3).
Formation of the acetamide moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- N-(3-iodophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- N-(3-methylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Uniqueness
N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl and fluorobenzo[d]thiazolyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS/c1-21(9-14(22)19-11-5-2-4-10(17)8-11)16-20-15-12(18)6-3-7-13(15)23-16/h2-8H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCKPRAUOWEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Br)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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